molecular formula C9H10Cl2FNO3 B6283954 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride CAS No. 2137442-63-6

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride

Cat. No.: B6283954
CAS No.: 2137442-63-6
M. Wt: 270.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of amino, chloro, fluoro, and hydroxy functional groups attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-3-fluoroaniline.

    Formation of Intermediate: The aniline derivative undergoes a reaction with glycidol to form an intermediate compound.

    Hydrolysis and Purification: The intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-amino-3-(4-chloro-3-fluorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid hydrochloride
  • 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid hydrochloride
  • 2-amino-3-(4-bromophenyl)-3-hydroxypropanoic acid hydrochloride

Uniqueness

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2137442-63-6

Molecular Formula

C9H10Cl2FNO3

Molecular Weight

270.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.